4-(6-Chloropyridazin-3-yl)aniline
CAS No.: 108655-25-0
Cat. No.: VC20773001
Molecular Formula: C10H8ClN3
Molecular Weight: 205.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 108655-25-0 |
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Molecular Formula | C10H8ClN3 |
Molecular Weight | 205.64 g/mol |
IUPAC Name | 4-(6-chloropyridazin-3-yl)aniline |
Standard InChI | InChI=1S/C10H8ClN3/c11-10-6-5-9(13-14-10)7-1-3-8(12)4-2-7/h1-6H,12H2 |
Standard InChI Key | GUDGWPGQBUYUAS-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=NN=C(C=C2)Cl)N |
Canonical SMILES | C1=CC(=CC=C1C2=NN=C(C=C2)Cl)N |
Introduction
Chemical Structure and Properties
Molecular Structure
4-(6-Chloropyridazin-3-yl)aniline consists of two primary structural components:
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A 6-chloropyridazine ring - a six-membered aromatic heterocycle containing two adjacent nitrogen atoms with a chlorine substituent
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An aniline group - a benzene ring bearing a primary amino (-NH₂) substituent
These components are directly connected via a carbon-carbon bond between the 3-position of the pyridazine ring and the 1-position of the aniline ring. The resulting structure creates a relatively planar molecule with potential for π-π stacking and hydrogen bonding interactions through its nitrogen atoms and amino group.
Property | Characteristic/Value |
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Physical State | Likely crystalline solid at room temperature |
Color | Pale yellow to off-white (typical for similar aniline derivatives) |
Solubility | Likely soluble in organic solvents (DMF, DMSO, acetone); limited water solubility |
Molecular Weight | 205.64 g/mol |
Reactivity Sites | Primary amine group (nucleophilic); pyridazine ring (electrophilic at C-6) |
The primary amine group in 4-(6-Chloropyridazin-3-yl)aniline serves as a key reactive center, capable of participating in various reactions typical of aromatic amines, including acylation, alkylation, and condensation reactions. The chlorine atom on the pyridazine ring is susceptible to nucleophilic aromatic substitution, providing an additional point for structural modification.
Synthetic Routes
Related Synthetic Procedures
The synthesis of structurally similar compounds provides valuable insights into potential methods for preparing 4-(6-Chloropyridazin-3-yl)aniline. For instance, the preparation of 4-[(6-Chloropyridazin-3-yl)oxy]aniline typically involves the reaction of 6-chloropyridazine with 4-aminophenol in the presence of a base:
"The synthesis of 4-[(6-Chloropyridazin-3-yl)oxy]aniline typically involves the reaction of 6-chloropyridazine with 4-aminophenol. This reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF)."
By analogy, the synthesis of 4-(6-Chloropyridazin-3-yl)aniline might involve palladium-catalyzed cross-coupling reactions, as suggested by procedures described for related compounds:
"[(cinnamyl)PdCl]2(0.0005mmol, 0.0005 equiv) and cBRIDP (0.003mmol, 0.003 equiv) were added in 2 wt % TPGS/H2O (0.2 ml) were added via syringe."
Applications and Biological Relevance
Synthetic Utility
One of the primary applications of 4-(6-Chloropyridazin-3-yl)aniline is as a versatile intermediate in organic synthesis. The compound contains multiple reactive sites that enable further functionalization:
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The primary amine group can undergo various transformations, including:
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Acylation to form amides
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Reductive amination to form secondary or tertiary amines
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Diazotization followed by substitution or coupling reactions
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The chlorine atom on the pyridazine ring provides an additional point for nucleophilic aromatic substitution reactions, as demonstrated in the synthesis of related compounds:
"To the stirred solution of 5a and 5b (0.03mmol, 1equiv), amines (0.04mmol, 1.2 equiv), and potassium fluoride (0.36mmol, 10 equiv) in DMSO (0.5ml) were stirred overnight at 100 °C."
This synthetic versatility makes 4-(6-Chloropyridazin-3-yl)aniline valuable in the preparation of more complex molecular architectures with potential applications in pharmaceutical research and materials science.
Comparative Analysis
Structural Comparison with Related Compounds
To better understand the properties and potential applications of 4-(6-Chloropyridazin-3-yl)aniline, it is instructive to compare it with structurally related compounds. Table 1 presents a comparative analysis of 4-(6-Chloropyridazin-3-yl)aniline and several analogous structures:
This comparison highlights several key differences that influence the chemical and biological properties of these compounds:
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Linkage type: The direct C-C bond in 4-(6-Chloropyridazin-3-yl)aniline creates a more rigid structure compared to compounds with ether linkages
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Substitution pattern: The presence and position of chlorine substituents affect reactivity and lipophilicity
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Heterocyclic core: The pyridazine ring in 4-(6-Chloropyridazin-3-yl)aniline provides different electronic properties compared to the pyridine ring in 4-Chloro-3-(pyridin-2-yl)aniline
Future Research Directions
Synthetic Methodology Development
Future research efforts may focus on developing more efficient and sustainable synthetic routes to 4-(6-Chloropyridazin-3-yl)aniline, including:
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Application of flow chemistry techniques for scalable production
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Development of catalyst systems that operate under milder conditions
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Exploration of green chemistry approaches using environmentally benign reagents and solvents
Biological Activity Exploration
Comprehensive evaluation of the biological activities of 4-(6-Chloropyridazin-3-yl)aniline represents another promising research direction:
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Screening against diverse biological targets to identify potential therapeutic applications
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Investigation of structure-activity relationships through systematic modification of the core structure
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Exploration of potential applications in emerging areas such as immunomodulation or targeted drug delivery
Material Science Applications
The unique structural features of 4-(6-Chloropyridazin-3-yl)aniline may also find applications in materials science:
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Development of functional materials with specific electronic or optical properties
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Incorporation into polymeric structures to impart specific characteristics
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Utilization in sensing applications based on the compound's potential fluorescence properties
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